molecular formula C11H17NO4 B12275994 (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 1256914-30-3

(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No.: B12275994
CAS No.: 1256914-30-3
M. Wt: 227.26 g/mol
InChI Key: VGONMHFNYUTBCO-BIIVOSGPSA-N
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Description

(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid: is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under controlled conditions to form the bicyclic core. The tert-butoxycarbonyl (Boc) protecting group is then introduced to stabilize the nitrogen atom in the structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology: In biological research, this compound can be used to study enzyme interactions and protein folding due to its rigid bicyclic structure. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: In medicine, the compound’s potential therapeutic properties are being explored. Its stability and reactivity make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of the target molecule. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

    (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylic acid: Lacks the tert-butoxycarbonyl group, making it less stable.

    (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-3-carboxylic acid: Similar structure but with a different carboxylic acid position.

Uniqueness: The presence of the tert-butoxycarbonyl group in (1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid provides enhanced stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring robust and reliable chemical behavior.

Properties

CAS No.

1256914-30-3

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(1S,4R,5R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8+/m0/s1

InChI Key

VGONMHFNYUTBCO-BIIVOSGPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H]2C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2C(=O)O

Origin of Product

United States

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